molecular formula C9H9ClOS B13181010 1-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-one

1-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-one

Cat. No.: B13181010
M. Wt: 200.69 g/mol
InChI Key: LYUXWGIBCDLJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-one is an organic compound characterized by the presence of a chlorophenyl group and a methylsulfanyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-one typically involves the reaction of 3-chlorobenzaldehyde with methylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.

    Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide and are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Substituted chlorophenyl derivatives

Scientific Research Applications

1-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand the interaction of small molecules with biological targets.

    Medicine: Explored for its potential therapeutic applications. Research is ongoing to evaluate its efficacy and safety as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)ethan-1-one: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.

    2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-one: Positional isomer with the methylsulfanyl group attached to a different carbon atom, leading to variations in its chemical behavior.

    1-(4-Chlorophenyl)-2-(methylsulfanyl)ethan-1-one: Structural isomer with the chlorine atom in the para position, affecting its electronic and steric properties.

Uniqueness

1-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-one is unique due to the presence of both the chlorophenyl and methylsulfanyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H9ClOS

Molecular Weight

200.69 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-methylsulfanylethanone

InChI

InChI=1S/C9H9ClOS/c1-12-6-9(11)7-3-2-4-8(10)5-7/h2-5H,6H2,1H3

InChI Key

LYUXWGIBCDLJLZ-UHFFFAOYSA-N

Canonical SMILES

CSCC(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.